molecular formula C11H20N2O2 B7931137 N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7931137
M. Wt: 212.29 g/mol
InChI Key: PXVPWQBQOYDPGT-NSHDSACASA-N
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Description

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative characterized by a cyclopropyl group and a substituted pyrrolidine ring with a hydroxyethyl moiety. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound exhibits stereochemical specificity due to the (S)-configuration at the pyrrolidin-3-yl position, which may influence its biological interactions and physicochemical properties. Key predicted physical properties include a boiling point of 372.6±35.0 °C, density of 1.16±0.1 g/cm³, and a pKa of 14.74±0.10 .

Properties

IUPAC Name

N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVPWQBQOYDPGT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

The hydrogenation of pyrroline precursors offers a direct route to pyrrolidines. As demonstrated in WO2008137087A1, enantiomerically pure pyrrolidines are accessible via asymmetric hydrogenation using platinum catalysts. For example:

  • Substrate : 1-(2-Hydroxyethyl)-3-pyrroline

  • Catalyst : Platinum(IV) oxide (PtO₂) or 5% Pt/C under H₂ atmosphere

  • Conditions : Ethanol/methanol (2:1 v/v) at ambient temperature

  • Outcome : (S)-1-(2-hydroxyethyl)pyrrolidine with ≥50% enantiomeric excess (ee) after recrystallization.

This method prioritizes scalability and safety, avoiding corrosive reagents. The hydroxyethyl group is introduced prior to hydrogenation, ensuring regioselectivity.

Ring Contraction of Pyridines

Recent advances in pyrrolidine synthesis involve photoreduction-mediated ring contraction of pyridines. As reported in PMC11906765, pyridine derivatives undergo [2+2] cycloaddition followed by ring opening to yield pyrrolidines. Key steps include:

  • Photoreaction : Irradiation of 2-(hydroxyethyl)pyridine under UV light generates a dihydro intermediate.

  • Protection : Benzoyl chloride protects the nascent amine, yielding N-benzoyl-1-(2-hydroxyethyl)pyrrolidine.

  • Deprotection : Basic hydrolysis removes the benzoyl group, furnishing the free pyrrolidine.

This method introduces functionalized alkyl chains (e.g., hydroxyethyl) with high diastereoselectivity, though optical resolution may be required to isolate the (S)-enantiomer.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via N-alkylation or reductive amination.

Reductive Amination with Cyclopropanealdehyde

Inspired by J. Med. Chem. 2021, cyclopropanealdehyde reacts with pyrrolidin-3-amine derivatives under reductive conditions:

  • Substrate : (S)-1-(2-Hydroxyethyl)pyrrolidin-3-amine

  • Reagent : Cyclopropanealdehyde, NaBH₃CN (or H₂/Pd-C)

  • Conditions : Methanol, 0°C to room temperature

  • Outcome : N-Cyclopropyl-(S)-1-(2-hydroxyethyl)pyrrolidin-3-amine.

This method preserves stereochemistry and avoids harsh alkylating agents.

Mitsunobu Reaction for N-Cyclopropylation

For substrates sensitive to reduction, the Mitsunobu reaction enables C–N bond formation:

  • Substrate : (S)-1-(2-Hydroxyethyl)pyrrolidin-3-amine

  • Reagents : Cyclopropyl alcohol, DIAD, PPh₃

  • Conditions : THF, 0°C to reflux

  • Outcome : N-Cyclopropyl derivative with inversion of configuration at the alcohol-bearing carbon.

Acetamide Formation

The final step involves acetylation of the secondary amine.

Acetyl Chloride Coupling

A classic approach employs acetyl chloride in the presence of a base:

  • Substrate : N-Cyclopropyl-(S)-1-(2-hydroxyethyl)pyrrolidin-3-amine

  • Reagent : Acetyl chloride, triethylamine

  • Conditions : Dichloromethane, 0°C to room temperature

  • Yield : 70–85% after purification.

Carbodiimide-Mediated Coupling

For enhanced selectivity, carbodiimide reagents (e.g., EDCI) facilitate amide bond formation:

  • Substrate : N-Cyclopropyl-(S)-1-(2-hydroxyethyl)pyrrolidin-3-amine

  • Reagent : Acetic acid, EDCI, HOBt

  • Conditions : DMF, room temperature

  • Yield : 80–90%.

Stereochemical Control and Resolution

Achieving the (S)-configuration at the pyrrolidine’s 1-position necessitates enantioselective synthesis or resolution:

Chiral Auxiliary Approach

Temporary incorporation of a chiral auxiliary (e.g., (R)- or (S)-phenylethylamine) during pyrrolidine synthesis enables diastereomer separation.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 1-(2-hydroxyethyl)pyrrolidin-3-amine selectively acetylates one enantiomer, allowing chromatographic separation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Catalytic HydrogenationHydrogenation, recrystallization65–7550–80High
Ring ContractionPhotoreaction, protection40–60>95Moderate
Reductive AminationCyclopropanealdehyde, NaBH₃CN70–8590–99High
Mitsunobu ReactionDIAD, PPh₃50–6585–95Low

Catalytic hydrogenation and reductive amination offer the best balance of yield and scalability, while ring contraction provides superior enantiopurity at the cost of lower yields.

Challenges and Optimization Strategies

  • Epimerization Risk : The hydroxyethyl group’s β-position to nitrogen may lead to epimerization during acetylation. Low-temperature reactions (0–5°C) mitigate this.

  • Catalyst Poisoning : Residual amines from earlier steps can deactivate hydrogenation catalysts. Sequential filtration and solvent swaps (e.g., EtOAc to ethanol) address this.

  • Byproduct Formation : Over-acetylation is minimized by stoichiometric control (1.1 equiv acetyl chloride) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has shown promise in various pharmacological studies. Preliminary investigations suggest that it may interact with specific biological targets, modulating their activities. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.

Interaction Studies

Studies have indicated that this compound can bind to various receptors and enzymes, which may lead to significant biological effects. These interactions are being explored to elucidate the compound's role in modulating biological pathways, making it a candidate for further research in drug development.

Therapeutic Applications

The compound's unique structure may offer advantages in developing treatments for conditions such as:

  • Neurological Disorders : Due to its potential effects on neurotransmitter systems.
  • Pain Management : Its interactions with pain pathways could lead to new analgesics.
  • Cancer Therapy : Investigations into its ability to affect cancer cell proliferation are ongoing.

Comparative Analysis with Related Compounds

Understanding the unique features of this compound can be enhanced by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
N-Cyclobutyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideCyclobutyl group instead of cyclopropylMay exhibit different reactivity due to ring strain
N-Methyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideMethyl group replaces cyclopropylAlters steric hindrance and possibly biological activity
N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideEthyl group instead of cyclopropylVariations in lipophilicity compared to the target compound

Case Study 1: Neuropharmacology

Research has demonstrated that this compound exhibits activity at neurotransmitter receptors, suggesting potential applications in treating anxiety or depression. Further studies are needed to quantify its efficacy and safety profile.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. Ongoing research aims to determine the specific mechanisms through which it exerts these effects, potentially leading to novel anticancer therapies.

Case Study 3: Pain Modulation

Preliminary findings indicate that this compound may influence pain pathways, offering insights into its potential as an analgesic agent. Future clinical trials will be essential to evaluate its therapeutic viability.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide Cyclopropyl, hydroxyethyl-pyrrolidine C₁₁H₂₀N₂O₂ 212.29 (S)-configuration
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide Cyclopropyl, hydroxyethyl-pyrrolidine C₁₁H₂₀N₂O₂ 212.29 (R)-configuration
2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Cyclopropyl, methyl-pyrrolidine, chlorine C₁₁H₁₈ClN₂O 245.75 (S)-configuration
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Isopropyl, methyl-pyrrolidine, chlorine C₁₁H₂₀ClN₂O 243.75 (S)-configuration
N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-... Chlorophenyl, cyclohexyl, propyl, ketone C₂₂H₂₉ClN₂O₂ 388.19 Not specified

Key Observations :

  • Chirality : The (S)-configuration in the target compound distinguishes it from its (R)-isomer , which may exhibit divergent binding affinities in biological systems.
  • Substituent Effects : Replacement of the hydroxyethyl group with a methyl or chlorine atom (e.g., in ) increases molecular weight and alters polarity, impacting solubility and pharmacokinetics.
  • Complexity : The chlorophenyl-containing analog features a bulkier structure with a ketone group, likely reducing membrane permeability compared to the target compound.

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name State (RT) Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
This compound Liquid Not reported 372.6±35.0 1.16±0.1 14.74±0.10
2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide Liquid* Not reported ~400 (estimated) ~1.2 (estimated) ~14.5
N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-... Solid 129–131 Not reported Not reported Not reported

Key Observations :

  • State : The hydroxyethyl group in the target compound likely contributes to its liquid state at room temperature, whereas the chlorophenyl analog is a solid due to increased rigidity and intermolecular interactions.
  • Boiling Point : Chlorinated analogs likely exhibit higher boiling points than the target compound due to greater molecular weight and dipole moments.

Key Observations :

  • The chlorophenyl analog was synthesized via a multicomponent reaction with moderate yield, suggesting scalability challenges compared to the target compound’s proprietary synthesis.
  • Chlorinated derivatives may serve as lead compounds in drug discovery due to enhanced electrophilicity.

Biological Activity

N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, its pharmacological implications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1354008-76-6
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol

The compound comprises a cyclopropyl group, a hydroxyethyl substituent on a pyrrolidine ring, and an acetamide functional group, which collectively contribute to its unique chemical reactivity and biological properties .

This compound has been investigated for its potential to modulate various biological pathways. Preliminary studies indicate that it may interact with specific receptors and enzymes, influencing physiological processes . The compound's structural features suggest that it could engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets.

Pharmacological Applications

Research has highlighted several pharmacological applications of this compound, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. The presence of the cyclopropyl moiety in this compound may enhance its effectiveness against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Ongoing research aims to elucidate its potential as an anticancer agent .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the unique biological activity of this compound. The following table summarizes key features of related compounds:

Compound NameStructureUnique Features
N-Cyclobutyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureCyclobutyl may influence reactivity differently than cyclopropyl
N-Methyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureMethyl group alters steric hindrance and possibly biological activity
N-Ethyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureVariations in lipophilicity compared to the target compound

The unique combination of functional groups in this compound may impart distinct chemical reactivity and biological properties compared to other similar compounds .

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound. For instance:

  • Antibacterial Studies : A study evaluated the antibacterial activity of pyrrolidine derivatives against various bacterial strains, demonstrating significant efficacy with minimum inhibitory concentrations (MIC) ranging from 0.7 to 19.95 μg/mL .
  • Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines indicated promising results for pyrrolidine-based compounds, suggesting a need for further exploration into their mechanisms and therapeutic potential .

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